molecular formula C13H16ClNO3 B15052611 methyl (2S)-3-[4-(chloromethyl)phenyl]-2-acetamidopropanoate

methyl (2S)-3-[4-(chloromethyl)phenyl]-2-acetamidopropanoate

Cat. No.: B15052611
M. Wt: 269.72 g/mol
InChI Key: NWDGYSLQYQDYLK-LBPRGKRZSA-N
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Description

Methyl (2S)-3-[4-(chloromethyl)phenyl]-2-acetamidopropanoate is a chemical compound with a complex structure that includes a chloromethyl group attached to a phenyl ring, an acetamido group, and a methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-3-[4-(chloromethyl)phenyl]-2-acetamidopropanoate typically involves multiple steps. One common method includes the reaction of 4-(chloromethyl)benzyl chloride with an appropriate amino acid derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-3-[4-(chloromethyl)phenyl]-2-acetamidopropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids .

Scientific Research Applications

Methyl (2S)-3-[4-(chloromethyl)phenyl]-2-acetamidopropanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl (2S)-3-[4-(chloromethyl)phenyl]-2-acetamidopropanoate involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can affect various cellular pathways and processes, making the compound a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (2S)-3-[4-(chloromethyl)phenyl]-2-acetamidopropanoate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound in both synthetic and medicinal chemistry .

Properties

Molecular Formula

C13H16ClNO3

Molecular Weight

269.72 g/mol

IUPAC Name

methyl (2S)-2-acetamido-3-[4-(chloromethyl)phenyl]propanoate

InChI

InChI=1S/C13H16ClNO3/c1-9(16)15-12(13(17)18-2)7-10-3-5-11(8-14)6-4-10/h3-6,12H,7-8H2,1-2H3,(H,15,16)/t12-/m0/s1

InChI Key

NWDGYSLQYQDYLK-LBPRGKRZSA-N

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC=C(C=C1)CCl)C(=O)OC

Canonical SMILES

CC(=O)NC(CC1=CC=C(C=C1)CCl)C(=O)OC

Origin of Product

United States

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